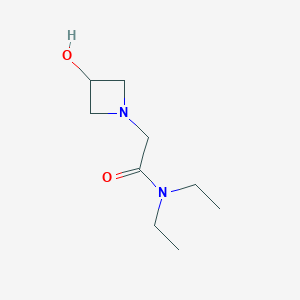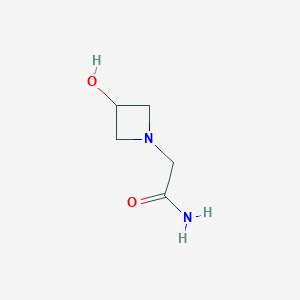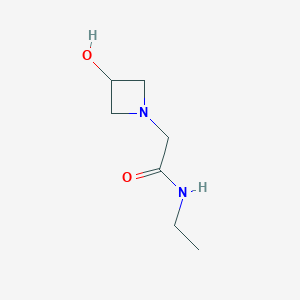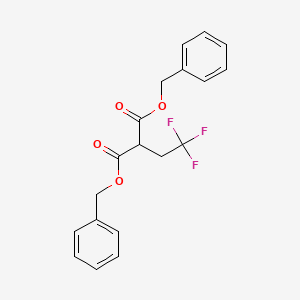
2-(2,2,2-三氟乙基)-丙二酸二苄酯
描述
The compound “2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester” is a type of ester, which is a class of organic compounds commonly produced by the condensation of an acid and an alcohol . The “2,2,2-Trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a related compound, 2,2,2-trifluoroethyl fatty acid esters, can be synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This reaction occurs at room temperature and provides the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .科学研究应用
水解和合成应用
全氟苯基丙二酸酯的水解:Taydakov & Kiskin(2020)的研究探讨了二乙基2-(全氟苯基)丙二酸酯的水解,这是与2-(2,2,2-三氟乙基)-丙二酸二苄酯相关的化合物。他们发现,无论在碱性还是酸性条件下,都无法通过水解从这种酯中获得期望的2-(全氟苯基)丙二酸。然而,他们成功地使用HBr和AcOH的混合物获得了2-(全氟苯基)乙酸,通过避免有毒物质如氰化物和全氟苯基卤化物(Taydakov & Kiskin, 2020),提供了一种更安全的合成相关化合物的方法。
氟代和氯代丙二酸酯的合成:Kitamura,Muta和Oyamada(2015)展示了通过直接氟化丙二酸酯合成2-氟丙二酸酯。他们利用了碘苯和Et3N·5HF的试剂体系,获得了良好至高收率。这项研究突显了合成2-(2,2,2-三氟乙基)-丙二酸二苄酯变体的潜力,用于各种应用(Kitamura et al., 2015)。
酰基化反应中的催化作用:Ishihara,Kubota,Kurihara和Yamamoto(1996)对三氟甲烷磺酸钪(一种催化剂)的研究表明其在醇与酸酐的酰基化或醇与羧酸的酯化中的应用。这种催化剂有助于一次性,二次性和三次性醇的酰基化,这在涉及2-(2,2,2-三氟乙基)-丙二酸二苄酯的反应中可能是相关的(Ishihara et al., 1996)。
化学反应和合成
酰胺和酯合成中的选择性活化:Ogawa,Hikasa,Ikegami,Ono和Suzuki(1994)研究了一次羧酸的选择性活化,包括2-苄基丙二酸,以与胺和醇偶联,产生相应的酰胺和酯。他们指出,在某些条件下,2,2-二苄基丙二酸会发生广泛的脱羧和新颖的环加成反应。这项研究提出了类似化合物如2-(2,2,2-三氟乙基)-丙二酸二苄酯的潜在途径和反应(Ogawa et al., 1994)。
固相合成应用:Huang和Liu(2002)开发了一种用于制备聚合物结合的环状丙二酸酯的高效方法。该方法涉及树脂结合的环状丙二酸酯与三乙基正甲酸酯的反应,随后用各种亲核试剂进行取代。这项研究在开发合成2-(2,2,2-三氟乙基)-丙二酸二苄酯复杂衍生物的新方法方面具有相关性(Huang & Liu, 2002)。
属性
IUPAC Name |
dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTLQCMTZZZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

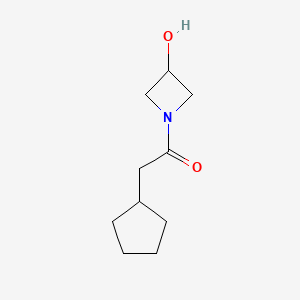
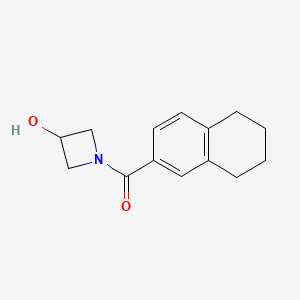
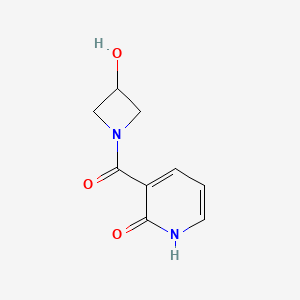

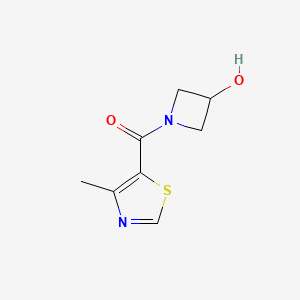
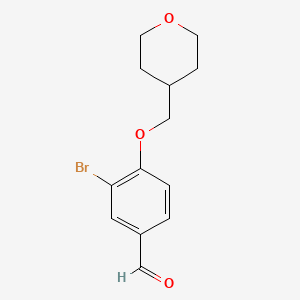

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)
